![molecular formula C13H12F2N2 B1452252 1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 1105195-72-9](/img/structure/B1452252.png)
1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Descripción general
Descripción
1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (1-3,4-DFPTP) is a heterocyclic aromatic compound and an important building block in organic synthesis. It is a versatile and useful compound, with a wide range of applications in synthetic chemistry and biological research.
Aplicaciones Científicas De Investigación
- These compounds have been used in medicinal chemistry for their inhibitory effects on c-Met protein kinase . This is a key enzyme involved in cellular growth, morphogenesis, and survival .
- The methods of application typically involve synthesizing these compounds and testing their inhibitory effects on c-Met in vitro .
- The outcomes of these studies have shown that these compounds can effectively inhibit c-Met, which could potentially make them useful in the treatment of certain types of cancer .
- These compounds have also been used as fluorescent probes . Fluorescent probes are substances that absorb light at a certain wavelength and then re-emit it at a longer wavelength, making them useful for imaging and sensing applications .
- The methods of application typically involve incorporating these compounds into a larger molecular structure and then testing their fluorescence properties .
- The outcomes of these studies have shown that these compounds can effectively function as fluorescent probes, which could potentially make them useful in a variety of scientific and industrial applications .
- These compounds have been incorporated into polymers for use in solar cells .
- The methods of application typically involve synthesizing these compounds and incorporating them into a polymer structure .
- The outcomes of these studies have shown that these compounds can effectively be incorporated into polymers, which could potentially make them useful in the development of new materials for solar cells .
Medicinal Chemistry
Fluorescent Probes
Structural Units of Polymers
- These compounds have shown GABAA allosteric modulating activity . GABAA receptors are a type of neurotransmitter receptor known for their inhibitory effects on the central nervous system .
- The methods of application typically involve synthesizing these compounds and testing their modulating effects on GABAA in vitro .
- The outcomes of these studies have shown that these compounds can effectively modulate GABAA, which could potentially make them useful in the treatment of certain neurological disorders .
- These compounds have demonstrated BACE-1 inhibition . BACE-1 is an enzyme that plays a key role in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease .
- The methods of application typically involve synthesizing these compounds and testing their inhibitory effects on BACE-1 in vitro .
- The outcomes of these studies have shown that these compounds can effectively inhibit BACE-1, which could potentially make them useful in the treatment of Alzheimer’s disease .
- These compounds have been incorporated into polymers for use in solar cells .
- The methods of application typically involve synthesizing these compounds and incorporating them into a polymer structure .
- The outcomes of these studies have shown that these compounds can effectively be incorporated into polymers, which could potentially make them useful in the development of new materials for solar cells .
GABAA Allosteric Modulating Activity
BACE-1 Inhibition
Solar Cells
- These compounds have been used in the synthesis of azapentalenes .
- The methods of application typically involve synthesizing these compounds and testing their reactivity in the formation of azapentalenes .
- The outcomes of these studies have shown that these compounds can effectively be used in the synthesis of azapentalenes .
- These compounds have shown potent c-Met protein kinase inhibition .
- The methods of application typically involve synthesizing these compounds and testing their inhibitory effects on c-Met in vitro .
- The outcomes of these studies have shown that these compounds can effectively inhibit c-Met, which could potentially make them useful in the treatment of certain types of cancer .
- These compounds have demonstrated BACE-1 inhibition .
- The methods of application typically involve synthesizing these compounds and testing their inhibitory effects on BACE-1 in vitro .
- The outcomes of these studies have shown that these compounds can effectively inhibit BACE-1, which could potentially make them useful in the treatment of Alzheimer’s disease .
Azapentalenes Synthesis
Mesenchymal–Epithelial Transition Factor (c-Met) Protein Kinase Inhibition
β-Secretase 1 (BACE-1) Inhibition
Propiedades
IUPAC Name |
1-(3,4-difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2/c14-10-4-3-9(8-11(10)15)13-12-2-1-6-17(12)7-5-16-13/h1-4,6,8,13,16H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFICLFNZXYXVGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C(N1)C3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



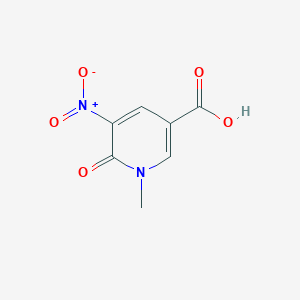
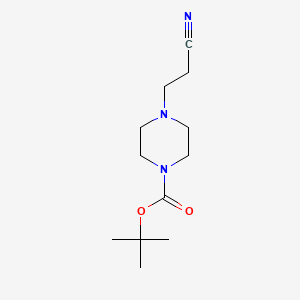


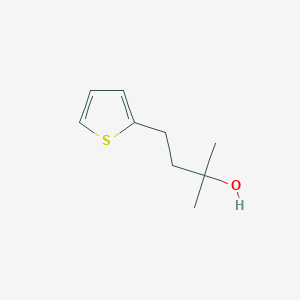

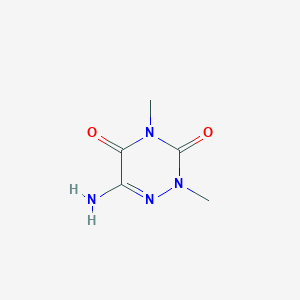
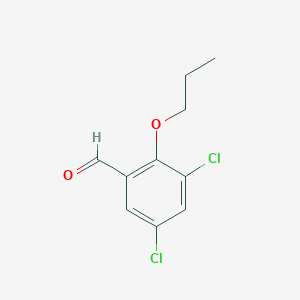
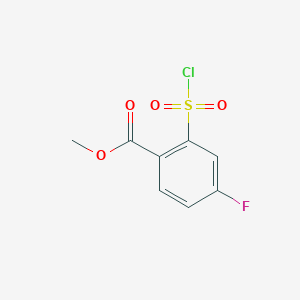
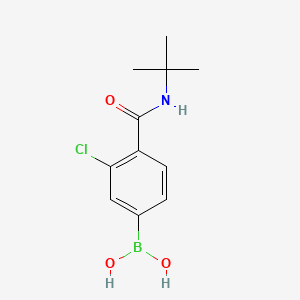
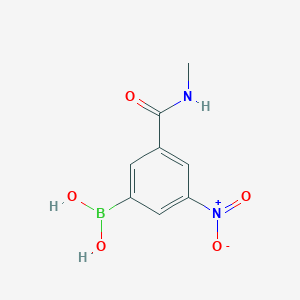
![2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride](/img/structure/B1452190.png)

